conotoxin GIII

sodium channel subtype discrimination tissue-specific pharmacology μ-conotoxin selectivity profiling

Conotoxin GIII (CAS 101484-15-5), also designated μ-conotoxin GIIIA or geographutoxin I, is a 22-amino acid, triple-disulfide-bonded peptide isolated from the venom of the piscivorous marine snail Conus geographus. As a member of the μ-conotoxin family, it binds to site 1 within the outer vestibule of voltage-gated sodium (NaV) channels, sterically occluding the pore and blocking sodium ion permeation.

Molecular Formula C13H11ClO
Molecular Weight 0
CAS No. 101484-15-5
Cat. No. B1166759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameconotoxin GIII
CAS101484-15-5
Synonymsconotoxin GIII
Molecular FormulaC13H11ClO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conotoxin GIII (μ-Conotoxin GIIIA) Procurement Rationale: A Muscle-Selective Sodium Channel Blocker with Quantifiable Differentiation


Conotoxin GIII (CAS 101484-15-5), also designated μ-conotoxin GIIIA or geographutoxin I, is a 22-amino acid, triple-disulfide-bonded peptide isolated from the venom of the piscivorous marine snail Conus geographus [1]. As a member of the μ-conotoxin family, it binds to site 1 within the outer vestibule of voltage-gated sodium (NaV) channels, sterically occluding the pore and blocking sodium ion permeation [1]. Unlike tetrodotoxin (TTX) which targets a broad range of NaV isoforms, conotoxin GIII exhibits pronounced selectivity for the skeletal muscle isoform NaV1.4, with markedly reduced activity at neuronal and cardiac sodium channel subtypes—a property foundational to its role as a research tool for discriminating sodium channel subtypes in muscle physiology and neuromuscular pharmacology [2].

Why NaV1.4-Targeting Conotoxin GIII Cannot Be Trivially Replaced by μ-Conotoxin GIIIB, PIIIA, or Tetrodotoxin


Despite sharing the μ-conotoxin scaffold and a common binding locus near the sodium channel pore, conotoxin GIII (GIIIA) exhibits quantifiable differences in binding affinity, isoform selectivity, and biophysical interaction mode relative to its closest family members GIIIB and PIIIA, as well as the small-molecule sodium channel blocker tetrodotoxin (TTX) [1]. Direct biochemical competition data demonstrate that GIIIBA is displaced from the skeletal muscle NaV channel with a Kd approximately 5.6-fold higher than GIIIA [1], while GIIIA and GIIIB display divergent responses to single-residue mutations in the channel pore, indicating distinct molecular recognition determinants [2]. Moreover, GIIIA's tissue selectivity profile—potent at skeletal muscle channels yet virtually silent at neuronal and cardiac channels at concentrations up to 10 μM—differs sharply from the broader neuronal activity of PIIIA and the ubiquitous block conferred by TTX [3]. These verified quantitative disparities preclude simple interchange of conotoxin GIII with other μ-conotoxins or TTX in experiments requiring NaV1.4-specific blockade or defined pharmacological fingerprinting.

Head-to-Head Quantitative Evidence Differentiating Conotoxin GIII from GIIIB, PIIIA, and Tetrodotoxin


Muscle vs. Brain Sodium Channel Isoform Selectivity: GIIIA vs. PIIIA Displacement of [3H]Saxitoxin

Conotoxin GIII (GIIIA) displays a fundamentally narrower sodium channel subtype selectivity profile than the alternative μ-conotoxin PIIIA. In competition binding experiments using [3H]saxitoxin-labelled rat brain sodium channels, GIIIA displaced only ~30% of binding sites (IC50 = 69 nM), whereas PIIIA displaced >60% of binding sites (IC50 = 44 nM) [1]. In rat skeletal muscle membranes, however, both toxins displaced >90% of [3H]saxitoxin binding (GIIIA IC50 = 0.97 nM vs. PIIIA IC50 = 1.3 nM) [1]. This means that PIIIA exhibits significant cross-reactivity with neuronal sodium channels that GIIIA does not target, establishing GIIIA as a more discriminating probe for skeletal muscle-specific NaV pharmacology [1].

sodium channel subtype discrimination tissue-specific pharmacology μ-conotoxin selectivity profiling

Binding Affinity at Skeletal Muscle Sodium Channels: GIIIA vs. GIIIB via [3H]Saxitoxin Competition

Although GIIIA and GIIIB are often described as having comparable potencies for wild-type skeletal muscle NaV channels (IC50 ~30 nM in electrophysiology assays) [1], direct biochemical binding competition measurements reveal a significant affinity gap. In isolated rat skeletal muscle plasma membranes, GIIIA competed with the majority (80–95%) of [3H]saxitoxin binding sites with a Kd of approximately 25 nM, while GIIIB exhibited an approximately 5.6-fold lower affinity (Kd ≈ 140 nM) [2]. This quantitative difference is masked in functional block assays but is reproducible in binding assays using identical membrane preparations [2].

NaV1.4 binding affinity Kd determination μ-conotoxin rank-order potency

Latent Molecular Recognition Specificity: Engineered NaV Mutations Unequally Affect GIIIA and GIIIB

The most compelling evidence for non-redundant molecular recognition between GIIIA and GIIIB comes from engineered sodium channel mutations. Li et al. (2001) introduced charge-altering mutations (D762K and E765K) in the domain II pore region of the wild-type skeletal muscle Na+ channel and observed strikingly asymmetric effects on the two toxins: GIIIB blocking affinity decreased approximately 200-fold relative to wild-type, whereas GIIIA affinity decreased by only approximately 4-fold [1]. The critical residue for this differential recognition was identified as position 14—the site of the sole charge difference between GIIIA and GIIIB [1]. This latent specificity, invisible in wild-type channels, reveals fundamentally distinct binding determinants for the two toxins [1].

toxin-channel interaction site-directed mutagenesis differential pharmacology

Irreversibility of TTX-Site Blockade by Conotoxin GIII vs. Reversible Block by μ-Conotoxin GIIIB

A historically important distinction between conotoxin GIII (GIIIA) and the small-molecule toxin tetrodotoxin (TTX) is the reversibility of binding. In [3H]lysine-TTX competition studies using Electrophorus electricus electroplax membranes, conotoxin GIII inhibited [3H]lysine-TTX binding with an IC50 of 13 nM, and this inhibition was characterized as irreversible [1]. By contrast, TTX itself is a rapidly reversible blocker. Subsequent studies established that while native μ-conotoxins including GIIIA are typically considered reversible blockers of wild-type channels in electrophysiological recordings, the irreversible component reported in binding assays may reflect slow dissociation kinetics; by comparison, the related μ-conotoxin GIIIB exhibits purely reversible kinetics [2]. This slow off-rate characteristic offers a practical advantage: once bound, GIIIA maintains channel blockade during extended washout periods, making it suitable for protocols requiring sustained NaV1.4 inhibition without continuous toxin perfusion.

irreversible toxin binding tetrodotoxin binding site washout resistance

Species Selectivity: GIIIA Potency Differs >100-Fold Between Rat Muscle (rSkM1) and Human Heart (hH1) Sodium Channels

Cross-species selectivity of GIIIA is strikingly pronounced: in side-by-side electrophysiological measurements, the IC50 for block of rat skeletal muscle sodium channels (rSkM1) was 51.4 nM, while the IC50 for the human cardiac sodium channel isoform (hH1) was 5,700 nM—a difference of >100-fold [1]. This contrasts with tetrodotoxin, which potently blocks both rat muscle (IC50 ~5–10 nM) and human cardiac (IC50 ~10–30 nM) sodium channels with much narrower selectivity margins [2]. The >100-fold selectivity ratio enables GIIIA to serve as a structurally defined pharmacological tool for distinguishing muscle-type NaV channels from cardiac isoforms in mixed tissue preparations, which TTX cannot achieve [1].

species-dependent pharmacology rSkM1 vs. hH1 isoform selectivity

Conotoxin GIII (μ-Conotoxin GIIIA): Verified Research and Procurement Application Scenarios


Pharmacological Discrimination of Skeletal Muscle vs. Neuronal/ Cardiac NaV Isoforms in Native Tissue Preparations

When experimental designs require selective pharmacological silencing of skeletal muscle sodium channels (NaV1.4) without affecting neuronal (NaV1.1, NaV1.2, NaV1.6) or cardiac (NaV1.5) isoforms, conotoxin GIII (GIIIA) is the indicated reagent. At concentrations of 10–100 nM, GIIIA achieves near-complete block of rat skeletal muscle NaV channels, while leaving rat brain and rat heart sodium channels virtually unaffected at concentrations up to 10 μM [1]. This >100-fold selectivity margin is not matched by alternative μ-conotoxins such as PIIIA, which exhibits significant brain channel block [1]. Researchers studying neuromuscular transmission, muscle excitability disorders, or motor neuron diseases should prioritize GIIIA for its unparalleled muscle specificity.

Structure-Function Studies of the NaV Channel Pore Using a Mutation-Robust μ-Conotoxin Probe

For mutagenesis studies mapping the binding determinants within the outer vestibule of the sodium channel pore, conotoxin GIII (GIIIA) is the preferred ligand. Data from channel mutagenesis experiments demonstrate that GIIIA is substantially more robust to charge-altering mutations in domain II (e.g., D762K, E765K) than its close homolog GIIIB, which loses ~200-fold in affinity under the same conditions versus only ~4-fold for GIIIA [2]. This resilience to pore perturbation makes GIIIA a more suitable molecular probe for systematically mapping channel-toxin interaction surfaces, as its binding is less dependent on a specific constellation of pore charges than GIIIB.

Sustained NaV1.4 Blockade in Long-Duration Electrophysiology and Muscle Contractility Protocols

Conotoxin GIII (GIIIA) exhibits slow dissociation kinetics from the sodium channel binding site, as evidenced by irreversible [3H]lysine-TTX displacement in binding assays and slow washout in electrophysiology recordings [3]. This property is practically advantageous in experiments requiring sustained sodium current block over extended periods without continuous toxin delivery—including long-duration voltage-clamp protocols, muscle contractility measurements (e.g., isolated hemidiaphragm preparations), and organ bath pharmacology [3]. Users should select GIIIA over rapidly reversible alternatives such as TTX or GIIIB when washout-resistance is a desired experimental feature.

Sodium Channel Subtype Pharmacological Standardization and Reference Ligand Preparation

Conotoxin GIII (GIIIA) serves as a well-characterized reference ligand for defining the μ-conotoxin-sensitive (skeletal muscle-type) sodium channel pharmacology subtype. Binding competition studies have established that GIIIA Kd values of approximately 25 nM in rat skeletal muscle and approximately 50 nM in Electrophorus electroplax membranes represent benchmark affinity values for the μ-conotoxin-sensitive NaV channel class [1]. These parameters enable standardized pharmacological classification of novel sodium channel modulators and facilitate cross-laboratory reproducibility in channel pharmacology studies.

Quote Request

Request a Quote for conotoxin GIII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.